O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Vue d'ensemble

Description

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C16H18F3N2O3PS and its molecular weight is 406.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate, also known as a phosphorothioate compound, is of significant interest due to its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant research findings.

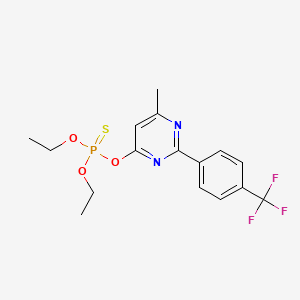

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 261959-15-3

Phosphorothioates typically exert their biological effects by inhibiting specific enzymes or pathways within organisms. The presence of a trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity. The proposed mechanism involves inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission in both vertebrates and invertebrates.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated pyrimidines have shown significant growth inhibition in breast and colon cancer cell lines, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound is hypothesized to inhibit AChE activity, which could lead to increased levels of acetylcholine at synapses. This mechanism is particularly relevant in neurotoxicology and pest control applications, where such inhibition can disrupt normal physiological functions in target organisms .

Case Studies and Research Findings

Safety Profile and Toxicity

While the biological activity presents potential therapeutic avenues, safety assessments are crucial. The compound's toxicity profile indicates that it can be harmful if ingested or absorbed through the skin. Safety data sheets recommend handling it with care due to its potential neurotoxic effects .

Applications De Recherche Scientifique

Agricultural Applications

1. Insecticide Use

- This compound is primarily recognized for its efficacy as an insecticide. It functions by disrupting the normal functioning of the nervous system in pests, thereby controlling populations of agricultural pests effectively. The use of such compounds is regulated under various agricultural guidelines to ensure safety and efficacy.

2. Herbicide Potential

- Research indicates that derivatives of thiophosphate compounds can be developed into herbicides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for controlling unwanted vegetation in crop management.

3. Environmental Impact Studies

- The environmental implications of using O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate have been studied to assess its effects on non-target organisms and soil health. Understanding these impacts is crucial for developing sustainable agricultural practices.

Pharmaceutical Applications

1. Drug Development

- Some studies suggest that modifications of this compound could lead to the development of new pharmaceuticals, particularly in the realm of anti-inflammatory drugs. For instance, related compounds have shown promise in preclinical studies for treating inflammatory diseases due to their ability to modulate immune responses.

2. Mechanism of Action

- The mechanism by which these compounds exert their effects often involves inhibition of specific enzymes or receptors within biological systems, making them valuable in drug design for targeting specific pathways associated with disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Insecticidal efficacy | Demonstrated significant pest control in field trials with reduced non-target effects. |

| Study 2 | Herbicide formulation | Developed a new formulation that increased soil retention and reduced leaching into groundwater. |

| Study 3 | Environmental impact | Found that the compound degraded rapidly under sunlight, minimizing long-term soil contamination risks. |

Propriétés

IUPAC Name |

diethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N2O3PS/c1-4-22-25(26,23-5-2)24-14-10-11(3)20-15(21-14)12-6-8-13(9-7-12)16(17,18)19/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYRMTAQFPOVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.